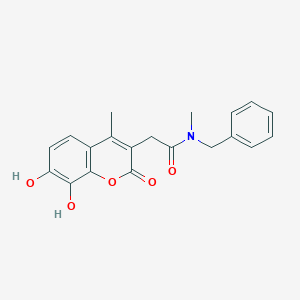
3-(4-Bromophenyl)sulfonylimino-2-(3-methylpyridin-1-ium-1-yl)-4-oxonaphthalen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromophenyl)sulfonylimino-2-(3-methylpyridin-1-ium-1-yl)-4-oxonaphthalen-1-olate, also known as BSIN, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research.
Wirkmechanismus
The exact mechanism of action of 3-(4-Bromophenyl)sulfonylimino-2-(3-methylpyridin-1-ium-1-yl)-4-oxonaphthalen-1-olate is not fully understood, but it is believed to involve the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This binding may be reversible or irreversible, depending on the specific enzyme and conditions.
Biochemical and Physiological Effects:
3-(4-Bromophenyl)sulfonylimino-2-(3-methylpyridin-1-ium-1-yl)-4-oxonaphthalen-1-olate has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and modulate immune responses. Additionally, 3-(4-Bromophenyl)sulfonylimino-2-(3-methylpyridin-1-ium-1-yl)-4-oxonaphthalen-1-olate has been shown to have anti-inflammatory properties and may be useful in treating inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(4-Bromophenyl)sulfonylimino-2-(3-methylpyridin-1-ium-1-yl)-4-oxonaphthalen-1-olate is its specificity for certain enzymes, which can allow for targeted inhibition of specific cellular processes. However, one limitation is that its effects may vary depending on the specific cell type and conditions, which can make it difficult to predict its efficacy in different contexts.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4-Bromophenyl)sulfonylimino-2-(3-methylpyridin-1-ium-1-yl)-4-oxonaphthalen-1-olate. One area of interest is in developing more potent and selective inhibitors of specific enzymes. Additionally, 3-(4-Bromophenyl)sulfonylimino-2-(3-methylpyridin-1-ium-1-yl)-4-oxonaphthalen-1-olate may have applications in combination therapies with other drugs or in combination with other treatments such as radiation therapy. Further research is also needed to better understand the mechanism of action and potential side effects of 3-(4-Bromophenyl)sulfonylimino-2-(3-methylpyridin-1-ium-1-yl)-4-oxonaphthalen-1-olate.
Synthesemethoden
3-(4-Bromophenyl)sulfonylimino-2-(3-methylpyridin-1-ium-1-yl)-4-oxonaphthalen-1-olate can be synthesized through a multi-step process involving the reaction of 4-bromobenzenesulfonyl chloride with 3-methylpyridine to form the intermediate 4-bromophenylsulfonyl-3-methylpyridine. This intermediate is then reacted with 4-hydroxy-1-naphthaldehyde to produce 3-(4-Bromophenyl)sulfonylimino-2-(3-methylpyridin-1-ium-1-yl)-4-oxonaphthalen-1-olate.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromophenyl)sulfonylimino-2-(3-methylpyridin-1-ium-1-yl)-4-oxonaphthalen-1-olate has been found to have potential applications in biomedical research. It has been shown to inhibit the activity of certain enzymes, such as protein tyrosine phosphatases and protein tyrosine kinases, which play important roles in various cellular processes. This inhibition can lead to changes in cell signaling pathways and can potentially be used to treat diseases such as cancer and autoimmune disorders.
Eigenschaften
Produktname |
3-(4-Bromophenyl)sulfonylimino-2-(3-methylpyridin-1-ium-1-yl)-4-oxonaphthalen-1-olate |
|---|---|
Molekularformel |
C22H15BrN2O4S |
Molekulargewicht |
483.3 g/mol |
IUPAC-Name |
(3Z)-3-(4-bromophenyl)sulfonylimino-2-(3-methylpyridin-1-ium-1-yl)-4-oxonaphthalen-1-olate |
InChI |
InChI=1S/C22H15BrN2O4S/c1-14-5-4-12-25(13-14)20-19(21(26)17-6-2-3-7-18(17)22(20)27)24-30(28,29)16-10-8-15(23)9-11-16/h2-13H,1H3 |
InChI-Schlüssel |
ALPTZLICCQPIFA-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C[N+](=CC=C1)C\2=C(C3=CC=CC=C3C(=O)/C2=N/S(=O)(=O)C4=CC=C(C=C4)Br)[O-] |
SMILES |
CC1=C[N+](=CC=C1)C2=C(C3=CC=CC=C3C(=O)C2=NS(=O)(=O)C4=CC=C(C=C4)Br)[O-] |
Kanonische SMILES |
CC1=C[N+](=CC=C1)C2=C(C3=CC=CC=C3C(=O)C2=NS(=O)(=O)C4=CC=C(C=C4)Br)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4,7-dimethyl-5-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B264389.png)
![N-(3,4,5-trimethoxyphenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B264393.png)

![3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[1-(hydroxymethyl)-3-(methylsulfanyl)propyl]propanamide](/img/structure/B264404.png)
![9-oxo-N-(3-phenylpropyl)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxamide](/img/structure/B264406.png)
![3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide](/img/structure/B264420.png)
![(2S)-3-methyl-2-[[2-[[2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B264434.png)
![N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline](/img/structure/B264435.png)
![N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine](/img/structure/B264436.png)
![N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B264441.png)
![4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264451.png)
![1-(2,3-Dimethoxyphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264453.png)
![2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]propanamide](/img/structure/B264482.png)
![2-{[2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B264488.png)